2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide
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Overview
Description
2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a phenoxy group
Preparation Methods
The synthesis of 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrazine, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological studies to understand its effects on various biological pathways and targets.
Industry: The compound is explored for its potential use in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide include other pyridazine and pyridazinone derivatives. These compounds also exhibit a range of biological activities and are used in various medicinal and industrial applications . this compound is unique due to its specific structure and the combination of functional groups, which may confer distinct pharmacological properties.
Biological Activity
2-Phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_19H_22N_4O_2, with a molecular weight of 342.41 g/mol. The compound consists of a phenoxy group linked to a propanamide structure through an ethylamine bridge, which connects to a pyridazinyl-pyridinyl moiety. This configuration is crucial for its biological interactions.
The biological activity of this compound primarily revolves around its ability to bind to specific enzymes and receptors, modulating their activity. It may act as an enzyme inhibitor or a receptor antagonist, influencing various biochemical pathways. The interactions can lead to alterations in cellular processes such as apoptosis, proliferation, and signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
- Receptor Modulation : By binding to receptors, it can alter signaling cascades that are critical for cell survival and proliferation.
Biological Activity
Research into the biological activity of this compound has revealed several promising applications:
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HT29 (colon cancer), and HepG2 (liver cancer).
- Cytotoxicity Results : The compound showed a dose-dependent inhibition of cell growth with IC50 values indicating effective potency against these tumor cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15 | Apoptosis induction |
HT29 | 20 | Cell cycle arrest |
HepG2 | 18 | DNA damage |
Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties:
- Bacterial Strains Tested : E. coli and S. aureus.
- Results : Exhibited significant inhibition zones in agar diffusion tests, indicating potential as an antibacterial agent.
Case Studies
-
In Vitro Studies : A study evaluated the effects of the compound on A549 cells using flow cytometry to assess apoptosis rates. Results indicated a substantial increase in apoptotic cells compared to control groups.
"The compound induced apoptosis in A549 cells through caspase activation pathways" .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to untreated controls, suggesting efficacy in reducing tumor burden.
Properties
IUPAC Name |
2-phenoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15(28-17-7-3-2-4-8-17)20(27)23-13-12-22-18-9-10-19(26-25-18)24-16-6-5-11-21-14-16/h2-11,14-15H,12-13H2,1H3,(H,22,25)(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBTISQDWXPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC1=NN=C(C=C1)NC2=CN=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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